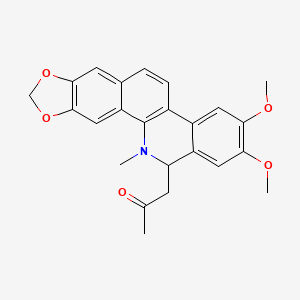

4-Nitrobenzyl dimethylcarbamate

Descripción general

Descripción

4-Nitrobenzyl dimethylcarbamate is an organic compound with the molecular formula C10H12N2O4 and a molecular weight of 224.21 g/mol . It is characterized by the presence of a nitro group (-NO2) attached to a benzyl ring, which is further connected to a dimethylcarbamate moiety. This compound is of significant interest due to its diverse applications in scientific research and industry.

Mecanismo De Acción

Target of Action

It’s structurally related compound, s-(4-nitrobenzyl)glutathione, interacts with glutathione s-transferase p . This enzyme plays a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide range of endogenous and exogenous electrophilic compounds.

Mode of Action

Compounds with similar structures, such as 4-(4-nitrobenzyl)pyridine, have been used as colorimetric indicators for many types of alkylating agents . These compounds share structural and reactivity features with guanine, one of the four nucleobases in DNA, suggesting that they might interact with DNA or related targets in a similar manner.

Biochemical Pathways

Nitrobenzene, a structurally related compound, is known to undergo a series of reactions involving novel oxygenases for oxidative denitration and subsequent ring-fission

Pharmacokinetics

Pharmacokinetics describes how a drug moves into, through, and out of the body, which together control the concentration of the drug in the body over time . Understanding these properties is crucial for predicting the drug’s onset, duration, and intensity of effect .

Action Environment

The action, efficacy, and stability of 4-Nitrobenzyl dimethylcarbamate can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other chemicals can affect the compound’s stability and activity . Understanding these factors is crucial for optimizing the compound’s use and managing potential risks.

Análisis Bioquímico

Biochemical Properties

4-Nitrobenzyl dimethylcarbamate has been found to interact with various enzymes and proteins. For instance, it has been shown to be responsive to Nitroreductase (NTR), an enzyme that plays an essential role in the reduction of nitro compounds . This interaction is significant as NTR is often overexpressed in tumor cells .

Cellular Effects

The effects of this compound on cells are largely dependent on its interactions with various biomolecules. For example, it has been used in the formation of polymeric micelles for the encapsulation and intracellular release of the drug doxorubicin

Molecular Mechanism

The molecular mechanism of action of this compound involves its reduction by NTR, leading to the decomposition of the compound and the release of the encapsulated drug . This process is facilitated by the presence of NADH .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied, particularly in relation to its use in drug delivery systems. For instance, it has been shown that the compound can be self-assembled into micelles to efficiently encapsulate the hydrophobic drug doxorubicin in aqueous solution .

Metabolic Pathways

It is known that the compound is responsive to NTR, suggesting that it may be involved in the reduction of nitro compounds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its interactions with various biomolecules. For example, its responsiveness to NTR suggests that it may be transported to areas where this enzyme is present .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Nitrobenzyl dimethylcarbamate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 4-nitrobenzyl alcohol with dimethylcarbamoyl chloride in the presence of a base such as pyridine . The reaction typically proceeds at room temperature, yielding the desired product with high purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow systems to enhance efficiency and yield. The use of solid catalysts such as iron-chrome catalysts can facilitate the carbamoylation process, reducing the need for hazardous reagents like phosgene .

Análisis De Reacciones Químicas

Types of Reactions: 4-Nitrobenzyl dimethylcarbamate undergoes various chemical reactions, including:

Substitution: The carbamate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst, and mild acidic conditions.

Substitution: Nucleophiles such as amines or alcohols, and bases like pyridine.

Major Products Formed:

Reduction: 4-Aminobenzyl dimethylcarbamate.

Substitution: Various substituted carbamates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-Nitrobenzyl dimethylcarbamate has a wide range of applications in scientific research:

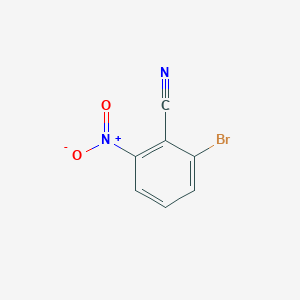

Comparación Con Compuestos Similares

- 4-Nitrobenzyl chloroformate

- 4-Nitrobenzyl alcohol

- 4-Nitrobenzyl acetate

Comparison: 4-Nitrobenzyl dimethylcarbamate is unique due to its dual functionality as both a carbamate and a nitrobenzyl compound. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, its ability to act as a prodrug makes it particularly valuable in medicinal chemistry .

Propiedades

IUPAC Name |

(4-nitrophenyl)methyl N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-11(2)10(13)16-7-8-3-5-9(6-4-8)12(14)15/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZHQJPHPSYDCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90875961 | |

| Record name | P-NITROBENZYL N,N-DIME CARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90875961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84640-31-3 | |

| Record name | P-NITROBENZYL N,N-DIME CARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90875961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

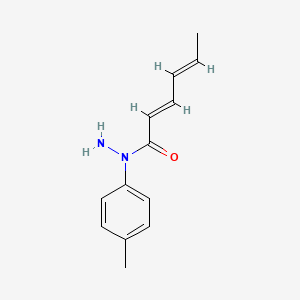

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3,4-Dimethoxyphenyl)sulfonyl]acetonitrile](/img/structure/B3038197.png)

![[1,1'-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone](/img/structure/B3038201.png)

![4-[(1E)-3-oxobut-1-en-1-yl]benzaldehyde](/img/structure/B3038206.png)